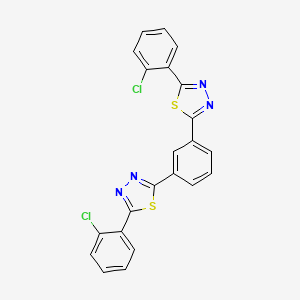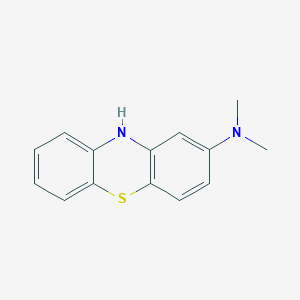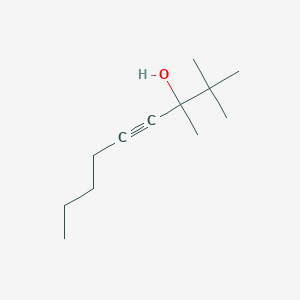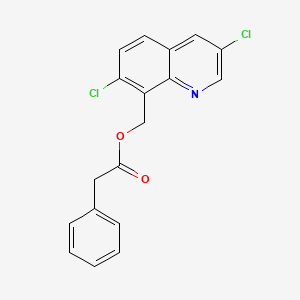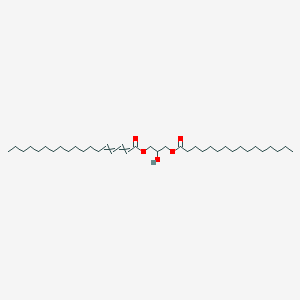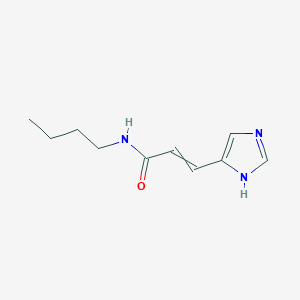
N-Butyl-3-(1H-imidazol-5-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-3-(1H-imidazol-5-yl)prop-2-enamide is a chemical compound that features an imidazole ring, a butyl group, and a prop-2-enamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
化学反応の分析
Types of Reactions
N-Butyl-3-(1H-imidazol-5-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the compound.
科学的研究の応用
N-Butyl-3-(1H-imidazol-5-yl)prop-2-enamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the synthesis of materials with specific properties, such as catalysts or polymers.
作用機序
The mechanism of action of N-Butyl-3-(1H-imidazol-5-yl)prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors, through the imidazole ring. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . These interactions can modulate the activity of target proteins, leading to specific biological effects.
類似化合物との比較
Similar Compounds
Imidazole: The parent compound, known for its broad range of chemical and biological properties.
Histidine: An amino acid containing an imidazole ring, essential for protein structure and function.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
Uniqueness
N-Butyl-3-(1H-imidazol-5-yl)prop-2-enamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the butyl and prop-2-enamide groups can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from other imidazole derivatives .
特性
CAS番号 |
91810-63-8 |
|---|---|
分子式 |
C10H15N3O |
分子量 |
193.25 g/mol |
IUPAC名 |
N-butyl-3-(1H-imidazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C10H15N3O/c1-2-3-6-12-10(14)5-4-9-7-11-8-13-9/h4-5,7-8H,2-3,6H2,1H3,(H,11,13)(H,12,14) |
InChIキー |
YLAGGEIXSKTZFW-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C=CC1=CN=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


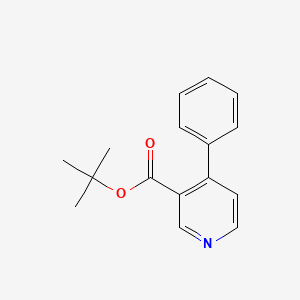
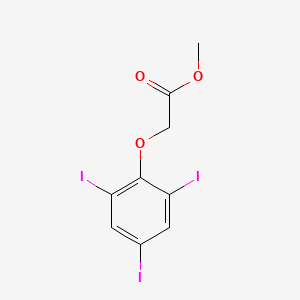

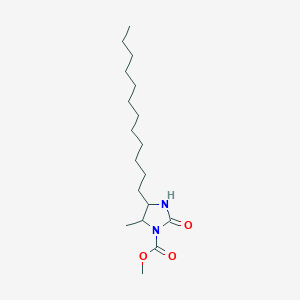
![4-[4-(Methylsulfanyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14373036.png)
![2-[4-(4-Aminophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B14373049.png)
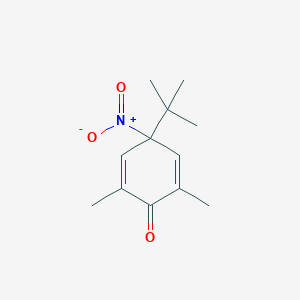

![2,2'-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol)](/img/structure/B14373071.png)
